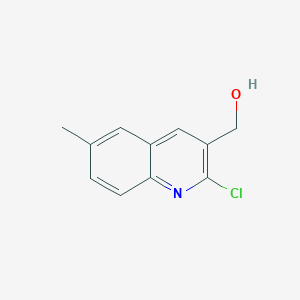

(2-chloro-6-methylquinolin-3-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-chloro-6-methylquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQVWLZEYAYKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357708 | |

| Record name | 2-Chloro-6-methylquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123637-97-8 | |

| Record name | 2-Chloro-6-methylquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123637-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-chloro-6-methylquinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for (2-chloro-6-methylquinolin-3-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and visual representations of the synthetic process.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the formation of the key intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde, through the Vilsmeier-Haack reaction. The subsequent step is the reduction of the aldehyde group to a primary alcohol, yielding the final product.

physical and chemical properties of (2-chloro-6-methylquinolin-3-yl)methanol

An In-depth Technical Guide on the Physical and Chemical Properties of (2-Chloro-6-methylquinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted quinoline derivative, holds potential as a versatile building block in medicinal chemistry and materials science. Quinoline scaffolds are central to numerous bioactive compounds, exhibiting a wide range of pharmacological activities, including antimicrobial and antileishmanial properties.[1] This technical guide provides a comprehensive overview of the known , its synthesis, and its spectral characteristics. The information is compiled to support further research and development involving this compound.

Chemical Identity and Physical Properties

This compound is a heterocyclic aromatic compound.[1] Its structure consists of a quinoline ring system with a chloro group at the 2-position, a methyl group at the 6-position, and a hydroxymethyl group at the 3-position.[1] This substitution pattern, particularly the hydroxymethyl group, imparts reactivity and allows for hydrogen bonding, influencing its physical properties and potential biological interactions.[1]

Table 1: Identifiers and Nomenclature

| Identifier | Value |

| Systematic Name | This compound[2] |

| CAS Number | 123637-97-8[1][2] |

| Molecular Formula | C₁₁H₁₀ClNO[1][2][3] |

| Molecular Weight | 207.66 g/mol [1][3] |

| InChI | InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-5,14H,6H2,1H3[2] |

| InChI Key | JYQVWLZEYAYKHI-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC1=CC2=CC(=C(N=C2C=C1)Cl)CO[2] |

Table 2: Physical and Computed Properties

| Property | Value | Source |

| Physical State | Solid at room temperature | [1] |

| Melting Point | 143-145 °C | [1] |

| XLogP3-AA (Computed) | 2.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[2] |

| Solubility | Limited in water; Soluble in polar organic solvents (e.g., methanol, ethanol) | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved via a two-step process, starting from the corresponding substituted acetanilide. The first step involves the formation of the key intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde, through a Vilsmeier-Haack reaction. The subsequent step is the reduction of the aldehyde to the primary alcohol.

Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde (Precursor)

This procedure is based on the well-established Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes.

Methodology:

-

Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF, 3 equivalents) in an ice bath. Add phosphorus oxychloride (POCl₃, 15 equivalents) dropwise to the DMF with continuous stirring, maintaining the temperature below 5 °C.[4]

-

Reaction Mixture: Once the addition is complete, add N-(4-methylphenyl)acetamide (p-acetotoluidide, 1 equivalent) portion-wise to the prepared Vilsmeier reagent.[4]

-

Heating: After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 7-10 hours.[4] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, carefully pour the mixture onto crushed ice with stirring.[4]

-

Isolation: The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. The crude 2-chloro-6-methylquinoline-3-carbaldehyde can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethyl acetate.[4]

Synthesis of this compound

This protocol describes the reduction of the aldehyde intermediate to the target alcohol.

Methodology:

-

Reaction Setup: Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 1-1.5 equivalents) portion-wise to the stirred solution.[1][5]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Work-up: Once the starting material is consumed, carefully add water to quench any remaining NaBH₄. Reduce the volume of methanol using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.[1]

Synthesis and Reaction Workflow

The logical workflow from a common starting material to the target compound and its potential for further reactions is a key aspect of its utility in synthetic chemistry.

Caption: Synthetic workflow for this compound.

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H-NMR | In CDCl₃, characteristic signals are observed: δ ~7.5-8.5 ppm (multiplets, aromatic protons), δ ~4.6 ppm (singlet, CH₂OH), δ ~2.5 ppm (singlet, CH₃).[1] |

| ¹³C-NMR | Data for the specific title compound is not readily available in the cited literature. Data for related derivatives suggest signals for the methyl carbon around 21.6 ppm and aromatic carbons in the 111-160 ppm range. |

| Infrared (IR) | Characteristic absorption bands are expected: a broad band in the 3200-3600 cm⁻¹ region (O-H stretch), bands in the 2800-3100 cm⁻¹ region (C-H stretch), and bands in the 1580-1600 cm⁻¹ range (aromatic C=C stretch).[1] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed at m/z 207. The spectrum exhibits a characteristic isotope pattern for a chlorine-containing compound. Fragmentation often involves the loss of the hydroxymethyl group (-CH₂OH).[1] |

Biological Activity and Applications

While the specific mechanism of action for this compound has not been extensively studied, the quinoline core is a well-known pharmacophore.[1]

-

Potential Antimicrobial and Antileishmanial Agent: Research into quinoline derivatives suggests that this compound may possess antimicrobial activity against bacteria and fungi, as well as potential antileishmanial properties.[1]

-

Pharmaceutical Intermediate: Due to its functional groups, it serves as a valuable starting material or intermediate for the synthesis of more complex molecules and potential new drug candidates.[1]

-

Materials Science: Functionalized quinolines can possess interesting optical and electronic properties, making them candidates for applications in materials science.[1]

The relationship between its structural features and potential bioactivity can be visualized as follows:

Caption: Structure-activity relationship overview.

Conclusion

This compound is a compound of significant interest due to the prevalence of the quinoline moiety in pharmacologically active agents. This guide has summarized the available data on its physical properties, a reliable synthetic route, and its key spectral features. While detailed experimental data for some properties are sparse in the literature, the information provided herein offers a solid foundation for researchers to utilize this compound in future studies, from new drug discovery to the development of novel materials.

References

- 1. Buy this compound | 123637-97-8 [smolecule.com]

- 2. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 123637-97-8 | this compound - Synblock [synblock.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

Technical Guide: (2-chloro-6-methylquinolin-3-yl)methanol (CAS 123637-97-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-chloro-6-methylquinolin-3-yl)methanol, a quinoline derivative, represents a significant scaffold in medicinal chemistry. Quinoline structures are integral to a wide array of biologically active compounds, demonstrating properties that include antimicrobial, antileishmanial, and anticancer activities.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties. While specific biological data for this exact compound is limited in publicly available literature, this document details the synthesis of its immediate precursor, 2-chloro-6-methylquinoline-3-carbaldehyde, and its subsequent reduction. Furthermore, it presents representative biological activities of closely related derivatives to highlight the therapeutic potential of this chemical class. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is an organic compound featuring a quinoline ring system. This heterocyclic aromatic structure is characterized by a fused bicyclic system containing a benzene ring and a pyridine ring. The molecule is substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a hydroxymethyl group at the 3-position.[1] These substitutions, particularly the reactive hydroxymethyl group, make it a versatile intermediate for the synthesis of more complex molecules.[1]

| Property | Value | Source |

| CAS Number | 123637-97-8 | PubChem |

| Molecular Formula | C₁₁H₁₀ClNO | PubChem[2] |

| Molecular Weight | 207.65 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | CC1=CC2=CC(=C(N=C2C=C1)Cl)CO | PubChem[2] |

| InChI | InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-5,14H,6H2,1H3 | PubChem[2] |

Synthesis

The synthesis of this compound is typically achieved through the reduction of its corresponding aldehyde, 2-chloro-6-methylquinoline-3-carbaldehyde.[1] The synthesis of this precursor is a key step and is often accomplished via the Vilsmeier-Haack reaction.

Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. In this case, N-(4-methylphenyl)acetamide (p-acetotoluidide) is treated with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the desired 2-chloro-6-methylquinoline-3-carbaldehyde.[3]

Experimental Protocol: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde [3]

-

Materials:

-

N-(4-methylphenyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Petroleum ether

-

Ethyl acetate

-

-

Procedure:

-

Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (70 mmol) to N,N-dimethylformamide (30 mmol) at 0 °C.

-

Add N-(4-methylphenyl)acetamide (10 mmol) to the prepared Vilsmeier-Haack adduct.

-

Heat the reaction mixture at 80 °C for 15 hours.

-

After the reaction is complete, pour the mixture onto ice.

-

Collect the resulting white precipitate by filtration and dry it.

-

Purify the crude product by recrystallization from a mixture of petroleum ether and ethyl acetate to yield 2-chloro-6-methylquinoline-3-carbaldehyde.

-

Reduction to this compound

The reduction of the aldehyde group in 2-chloro-6-methylquinoline-3-carbaldehyde to a hydroxymethyl group yields the target compound, this compound. This can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 2-chloro-6-methylquinoline-3-carbaldehyde [1]

-

Materials:

-

2-chloro-6-methylquinoline-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

-

Procedure:

-

Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the solution with stirring.

-

Continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

-

Caption: Synthetic pathway for this compound.

Biological Activity

Antimicrobial Activity

Numerous derivatives of 2-chloro-6-methylquinoline have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. For instance, hydrazone derivatives of 2-chloro-6-methylquinoline-3-carbaldehyde have shown promising results.

Representative Data for a Derivative:

A study on a series of 2-chloro-6-methylquinoline hydrazones reported a compound with a minimum inhibitory concentration (MIC) of 3.12 µg/mL against certain microbial strains.[4] This highlights the potential of this class of compounds as effective antimicrobial agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Materials:

-

Test compound (e.g., this compound or its derivatives)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Standard antibiotic/antifungal as a positive control (e.g., ciprofloxacin, fluconazole)

-

Solvent for dissolving the compound (e.g., DMSO)

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (broth with inoculum and standard drug) and a negative control (broth with inoculum and solvent).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

-

Antileishmanial Activity

Quinoline derivatives are also recognized for their potential as antileishmanial agents.[1] The evaluation of these compounds typically involves determining their efficacy against both the promastigote and amastigote stages of the Leishmania parasite.

Representative Data for a Related Compound Class:

Studies on other 2-substituted quinolines have shown significant in vitro and in vivo activity against various Leishmania species, with some compounds demonstrating IC₅₀ values in the low micromolar range.[6]

Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote Viability) [7]

-

Materials:

-

Test compound

-

Leishmania promastigotes (e.g., L. donovani, L. major)

-

Complete cell culture medium (e.g., M199 or RPMI-1640)

-

Sterile 96-well plates

-

Resazurin or MTT reagent for viability assessment

-

Standard antileishmanial drug (e.g., miltefosine, amphotericin B)

-

-

Procedure:

-

Culture Leishmania promastigotes to the late logarithmic phase of growth.

-

Seed the promastigotes into the wells of a 96-well plate at a density of approximately 1 x 10⁶ cells/mL.

-

Add serial dilutions of the test compound to the wells.

-

Include a positive control (cells with a standard drug) and a negative control (cells with solvent).

-

Incubate the plate at the appropriate temperature (e.g., 26°C) for 48-72 hours.

-

Add a viability reagent (e.g., resazurin) and incubate for a further 4-24 hours.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.

-

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been elucidated. However, for many quinoline-based antimicrobial and anticancer agents, proposed mechanisms include:

-

Inhibition of DNA Gyrase: Quinolones can target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.

-

Intercalation with DNA: The planar aromatic structure of the quinoline ring can intercalate between the base pairs of DNA, disrupting DNA replication and transcription.

-

Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives can induce oxidative stress within cells by generating ROS, leading to damage of cellular components and apoptosis.

Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.

Caption: Hypothesized mechanisms of action for quinoline derivatives.

Conclusion

This compound is a valuable chemical entity with significant potential for the development of new therapeutic agents. Its synthesis is straightforward from readily available starting materials. While biological data for this specific molecule is limited, the demonstrated antimicrobial and antileishmanial activities of its close derivatives strongly suggest that it is a promising scaffold for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound and its future derivatives. Further studies are warranted to elucidate its precise mechanism of action and to perform comprehensive in vitro and in vivo evaluations.

References

- 1. Buy this compound | 123637-97-8 [smolecule.com]

- 2. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

(2-chloro-6-methylquinolin-3-yl)methanol: A Comprehensive Technical Overview

This guide provides an in-depth analysis of the molecular structure, physicochemical properties, synthesis, and potential biological activities of (2-chloro-6-methylquinolin-3-yl)methanol, a quinoline derivative of interest to researchers in medicinal chemistry and drug development.

Molecular Identity and Structure

This compound is a heterocyclic aromatic compound. Its structure consists of a quinoline bicyclic system, which is a fusion of a benzene and a pyridine ring.[1] This core is substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a hydroxymethyl (-CH2OH) group at the 3-position.[1] The presence and arrangement of these functional groups, particularly the reactive hydroxymethyl group and the electron-withdrawing chlorine atom, confer its unique chemical properties and potential for further chemical modification.[1]

The planar aromatic nature of the quinoline ring allows for intermolecular interactions such as π-π stacking, while the hydroxymethyl group can participate in hydrogen bonding, which influences its physical properties like melting point and solubility.[1]

Physicochemical and Structural Data

The key quantitative properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀ClNO | [1][2][3] |

| Molecular Weight | 207.65 g/mol | [1][2] |

| CAS Number | 123637-97-8 | [1][2][3] |

| Physical State | Solid | [1][3] |

| Melting Point | 143-145 °C | [1] |

| Crystal System | Monoclinic | [1][4] |

| Space Group | P2₁/c | [1][4] |

| Unit Cell Parameters | a = 14.963(2) Å, b = 4.632(1) Å, c = 14.469(2) Å, β = 103.612(1)° | [1][4] |

| Solubility | Limited in water; Soluble in polar organic solvents (e.g., methanol) | [1] |

| SMILES | CC1=CC2=CC(=C(N=C2C=C1)Cl)CO | [1][2] |

| InChI Key | JYQVWLZEYAYKHI-UHFFFAOYSA-N | [1][2] |

Spectral Analysis

-

Mass Spectrometry : Analysis of this compound shows a characteristic molecular ion peak at an m/z of 207.[1] The presence of a chlorine atom is confirmed by the typical isotopic pattern.[1] Common fragmentation pathways include the loss of the hydroxymethyl group.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands that confirm its structure. A broad band is typically observed in the 3200-3600 cm⁻¹ range, indicative of the O-H stretching vibration of the hydroxyl group.[1] Aromatic C-C stretching vibrations are found in the 1580-1600 cm⁻¹ region, and C-H stretching from the methyl and aromatic groups appears between 2800-3100 cm⁻¹.[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process involving the formation of a key aldehyde intermediate followed by its reduction.

Caption: Synthesis pathway for this compound.

Experimental Protocols

This procedure is based on the Vilsmeier-Haack reaction.[5]

-

Reagent Preparation : Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) in an ice bath with stirring.

-

Reaction : Add the appropriate acetanilide derivative (e.g., p-methylacetanilide) to the prepared Vilsmeier-Haack reagent.

-

Heating : Heat the reaction mixture under controlled conditions (e.g., 60-70 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up : Cool the mixture and pour it onto crushed ice. Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Isolation and Purification : Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-chloro-6-methylquinoline-3-carbaldehyde.[5]

This protocol describes the reduction of the aldehyde precursor.[1]

-

Dissolution : Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde in methanol in a round-bottom flask.

-

Reduction : Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with constant stirring.

-

Reaction Monitoring : Allow the reaction to proceed at room temperature. Monitor the disappearance of the starting material by TLC.

-

Quenching : Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Extraction : Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography to obtain this compound.[1]

Given the potential antimicrobial activity of quinoline derivatives, a standard method for evaluation is the determination of the Minimum Inhibitory Concentration (MIC).[1][6]

-

Preparation : Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation : Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to the final concentration for inoculation. Add the bacterial suspension to each well.

-

Controls : Include a positive control (a known antibiotic), a negative control (medium with solvent), and a growth control (medium with inoculum only) on each plate.

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

Analysis : Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Biological Activity and Applications

While specific mechanistic studies on this compound are not widely published, the quinoline scaffold is a well-established pharmacophore.[1][7]

-

Potential Antimicrobial and Antileishmanial Agent : Studies have indicated that this compound possesses potential as an antimicrobial and antileishmanial agent, which is consistent with the known bioactivity of many quinoline derivatives.[1]

-

Pharmaceutical Intermediate : Its functional groups make it a valuable building block for medicinal chemists. The hydroxyl group can be esterified or converted to other functionalities, and the chloro group can undergo nucleophilic substitution, allowing for the synthesis of a diverse library of more complex molecules.[1]

-

Lead Compound for Drug Discovery : As a functionalized quinoline, it serves as a promising lead compound for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology, where quinoline derivatives have shown significant promise.[1][8]

References

- 1. Buy this compound | 123637-97-8 [smolecule.com]

- 2. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-methylquinoline-3-methanol AldrichCPR 123637-97-8 [sigmaaldrich.cn]

- 4. (2-Chloro-8-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

synthesis of (2-chloro-6-methylquinolin-3-yl)methanol from 2-chloro-6-methylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of (2-chloro-6-methylquinolin-3-yl)methanol, a valuable intermediate in medicinal chemistry and drug development. The core of this process involves the selective reduction of the aldehyde functional group in 2-chloro-6-methylquinoline-3-carbaldehyde to a primary alcohol. This document details the prevalent methodology, experimental protocols, and key reaction parameters.

Reaction Principle and Scheme

The synthesis is achieved through the chemical reduction of an aromatic aldehyde to its corresponding primary alcohol. This transformation requires a reagent capable of delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde.

Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones.[1][2] Its chemoselectivity ensures that other potentially reactive functional groups on the quinoline ring system remain unaffected under standard reaction conditions. The general mechanism involves the nucleophilic addition of a hydride from the borohydride complex to the aldehyde's carbonyl group, forming an intermediate alkoxide. This alkoxide is subsequently protonated by a protic solvent, such as methanol, during the reaction or work-up to yield the final alcohol product.[1][2] This method has been successfully applied to the reduction of aldehydes on similar heterocyclic systems.[3]

General Reaction Scheme:

Figure 1: Reduction of 2-chloro-6-methylquinoline-3-carbaldehyde to this compound using Sodium Borohydride in Methanol.

Experimental Protocol

This section outlines a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

2.1 Materials and Reagents

| Compound/Reagent | Formula | Molar Mass ( g/mol ) | Role |

| 2-chloro-6-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | 205.64 | Starting Material |

| Sodium Borohydride | NaBH₄ | 37.83 | Reducing Agent |

| Methanol (Anhydrous) | CH₃OH | 32.04 | Solvent/Proton Source |

| Deionized Water | H₂O | 18.02 | Quenching Agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | Washing Agent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |

2.2 Step-by-Step Procedure

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) in anhydrous methanol (approximately 15-20 mL per gram of aldehyde).

-

Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

-

Reduction:

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution may occur.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction for 1-3 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by slowly adding deionized water to decompose the excess sodium borohydride.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery.

-

Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure product.

-

Data Summary

The following table summarizes the key quantitative data for the described synthesis.

| Parameter | Value / Description |

| Starting Material | 2-chloro-6-methylquinoline-3-carbaldehyde |

| Product | This compound[4] |

| Molecular Formula (Product) | C₁₁H₁₀ClNO[4] |

| Molecular Weight (Product) | 207.66 g/mol [4] |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol (MeOH) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 3 hours |

| Typical Yield | High (Specific yield depends on reaction scale and purification efficiency) |

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide clear visual representations of the experimental process and the underlying chemical mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of aldehyde reduction by sodium borohydride in methanol.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-chloro-6-methylquinolin-3-yl)methanol melting point and solubility profile

An In-Depth Technical Guide to the Physicochemical Properties of (2-chloro-6-methylquinolin-3-yl)methanol

This technical guide provides a comprehensive overview of the melting point and solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

This compound is a solid at room temperature.[1] Its core physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Melting Point | 143-145 °C | [1] |

| Molecular Formula | C₁₁H₁₀ClNO | [1][2][3] |

| Molecular Weight | 207.66 g/mol | [1][2][3] |

| CAS Number | 123637-97-8 | [1][2][3][4] |

| Appearance | Solid | [1] |

Solubility Profile

The solubility of this compound is influenced by its aromatic quinoline structure and the presence of both a chloro and a hydroxymethyl group.[1] The hydroxyl group allows for hydrogen bonding, which contributes to its solubility in certain polar solvents.[1]

| Solvent | Solubility | Rationale | Reference(s) |

| Water | Limited | The compound's aromatic nature and the chlorine substituent restrict aqueous solubility. | [1] |

| Polar Organic Solvents | Soluble | The hydroxymethyl group provides polar character, enabling dissolution in solvents like methanol and ethanol. | [1] |

| (e.g., Methanol, Ethanol) |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the melting point and solubility of chemical compounds like this compound.

Melting Point Determination: Capillary Method

This protocol is a standard technique for obtaining an accurate melting point range, which serves as a crucial indicator of a compound's purity.[5] Pure compounds typically exhibit a sharp melting range of 0.5-1.5°C, whereas impurities tend to lower and broaden the melting range.[5]

Materials:

-

Dry, powdered sample of this compound

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not powdered)

Procedure:

-

Sample Preparation : Ensure the compound is completely dry and finely powdered.[6] If the solid is granular, gently pulverize it.[7]

-

Loading the Capillary Tube : Jab the open end of a capillary tube into the powdered sample.[7] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[7] To pack the sample tightly, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a glass tube or PVC pipe) several times.[7] The final packed sample height should be 2-3 mm.[7]

-

Apparatus Setup : Place the loaded capillary tube into a slot in the melting point apparatus.[7]

-

Approximate Melting Point (Optional but Recommended) : If the melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20°C per minute) to find an approximate range.[5] Allow the apparatus to cool before proceeding.[7]

-

Accurate Melting Point Determination : Heat the sample at a medium rate until the temperature is about 20°C below the expected or approximate melting point.[7] Then, slow the heating rate to no more than 1-2°C per minute to ensure thermal equilibrium.[5]

-

Recording the Melting Range : Observe the sample through the viewfinder. Record the temperature at which the first droplet of liquid is visible (T1).[7] Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid (T2).[8] The melting point is reported as the range T1-T2.

Qualitative Solubility Assessment

This protocol provides a systematic way to determine a compound's solubility characteristics in various solvents, which can suggest the presence of certain functional groups.[9][10]

Materials:

-

Sample of this compound

-

Small test tubes

-

Graduated cylinders or pipettes

-

Vortex mixer or stirring rod

-

Solvents: Deionized water, 5% NaOH (aq), 5% HCl (aq)

Procedure:

-

Solvent Addition : Place approximately 25 mg of the compound into a small test tube.[9][10]

-

Initial Solvent Test : Add 0.75 mL of the desired solvent (e.g., deionized water) in small portions.[9]

-

Mixing : After each addition, shake the test tube vigorously or use a vortex mixer to ensure thorough mixing.[9]

-

Observation : Visually inspect the mixture to determine if the solid has dissolved completely. If the compound dissolves, it is classified as "soluble" in that solvent. If a solid remains, it is "insoluble."

-

Systematic Testing : This process should be repeated with a fresh sample for each new solvent to build a complete solubility profile. A suggested testing hierarchy is often water, followed by acidic and basic solutions for water-insoluble compounds.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the melting point of a solid organic compound using the capillary method.

References

- 1. Buy this compound | 123637-97-8 [smolecule.com]

- 2. 123637-97-8 | this compound - Moldb [moldb.com]

- 3. CAS 123637-97-8 | this compound - Synblock [synblock.com]

- 4. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

Spectroscopic and Synthetic Profile of (2-chloro-6-methylquinolin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: (2-chloro-6-methylquinolin-3-yl)methanol

-

Physical State: Solid[2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are estimated based on typical chemical shifts for quinoline derivatives and standard spectroscopic correlation tables.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.20 | s | - | H4 |

| ~7.95 | d | ~8.5 | H8 |

| ~7.85 | s | - | H5 |

| ~7.55 | d | ~8.5 | H7 |

| ~4.85 | s | - | -CH₂OH |

| ~2.50 | s | - | -CH₃ |

| ~2.40 | br s | - | -OH |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.5 | C2 |

| ~146.0 | C8a |

| ~137.0 | C4 |

| ~136.5 | C6 |

| ~131.0 | C7 |

| ~128.0 | C5 |

| ~127.5 | C4a |

| ~126.0 | C3 |

| ~125.0 | C8 |

| ~62.0 | -CH₂OH |

| ~21.5 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂) |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1490 | Strong | Aromatic C=C stretch |

| ~1450 | Medium | C-H bend (-CH₃, -CH₂) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~830 | Strong | C-Cl stretch |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 207/209 | High | [M]⁺/ [M+2]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotope pattern) |

| 176 | Medium | [M - CH₂OH]⁺ |

| 141 | Medium | [M - CH₂OH - Cl]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis is a two-step process starting from N-(4-tolyl)acetamide.

Step 1: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction.

-

Reagents and Materials:

-

N-(4-tolyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Petroleum ether

-

Ethyl acetate

-

-

Procedure:

-

A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (7.0 eq) to N,N-dimethylformamide (3.0 eq) at 0 °C (ice bath).

-

N-(4-tolyl)acetamide (1.0 eq) is added to the prepared adduct.

-

The reaction mixture is heated to 80 °C for 15 hours.

-

After cooling to room temperature, the mixture is carefully poured onto crushed ice.

-

The resulting precipitate (the crude product) is collected by vacuum filtration and dried.

-

The crude product is purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield pure 2-chloro-6-methylquinoline-3-carbaldehyde.

-

Step 2: Reduction to this compound

This step involves the reduction of the aldehyde to the corresponding alcohol.

-

Reagents and Materials:

-

2-chloro-6-methylquinoline-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) is dissolved in methanol in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (1.5 eq) is added portion-wise over 15 minutes with stirring.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the methanol is removed under reduced pressure.

-

The residue is partitioned between deionized water and ethyl acetate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel if necessary.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

Samples are dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample is prepared as a potassium bromide (KBr) pellet.

-

The spectrum is scanned in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Mass spectra are obtained using an Electron Impact (EI) mass spectrometer.

-

The sample is introduced via a direct insertion probe.

-

The ionization energy is set to 70 eV.

-

Workflow and Logical Relationships

The following diagrams illustrate the synthetic and analytical workflow for this compound.

Caption: Synthetic pathway for this compound.

Caption: Analytical workflow for spectroscopic characterization.

References

The Pharmacological Versatility of the Quinoline Scaffold: An In-depth Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. Its inherent structural features and amenability to chemical modification have rendered it a "privileged structure," capable of interacting with a wide range of biological targets. This technical guide provides a comprehensive overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. Detailed experimental protocols for key assays, quantitative data on the efficacy of various derivatives, and visualizations of relevant signaling pathways and experimental workflows are presented to support further research and drug development endeavors in this promising field.

Anticancer Activities of Quinoline Derivatives

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting a multitude of mechanisms to combat tumorigenesis and metastasis. These mechanisms include the inhibition of critical signaling pathways, disruption of cellular machinery essential for proliferation, and direct interaction with DNA.[1][2]

Inhibition of Kinase Signaling Pathways

Aberrant signaling through protein kinases is a hallmark of many cancers. Quinoline derivatives have been successfully developed as potent inhibitors of several key kinases, including those in the EGFR/HER-2 and PI3K/Akt/mTOR pathways.

1.1.1. EGFR/HER-2 Signaling Pathway

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades promoting cell proliferation, survival, and migration.[3] Several quinoline-based inhibitors have been designed to target these receptors. For instance, a novel series of quinoline-based derivatives has been shown to act as dual-target inhibitors of both EGFR and HER-2.[4] One of the most potent compounds from this series, compound 5a , demonstrated significant antiproliferative action with IC50 values of 71 nM and 31 nM against EGFR and HER-2, respectively.[4] The binding of these inhibitors to the kinase domain of the receptor prevents ATP from binding, thereby blocking the autophosphorylation and activation of the receptor.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (2-chloro-6-methylquinolin-3-yl)methanol: A Chemical Intermediate for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2-chloro-6-methylquinolin-3-yl)methanol, a substituted quinoline derivative, stands as a critical chemical intermediate in the synthesis of a diverse array of bioactive molecules. Its unique structural features, including a reactive chlorine atom at the 2-position, a methyl group at the 6-position, and a versatile hydroxymethyl group at the 3-position, make it a valuable scaffold for the development of novel therapeutic agents. The quinoline core itself is a well-established pharmacophore, present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities including antimicrobial, antileishmanial, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the synthesis, characterization, and utility of this compound as a key building block in medicinal chemistry.

Chemical Properties and Synthesis

This compound possesses the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.66 g/mol .[4] Its synthesis is typically achieved in a two-step process, starting from the corresponding acetanilide.

Synthesis of the Precursor: 2-chloro-6-methylquinoline-3-carbaldehyde

The initial step involves the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds, to produce 2-chloro-6-methylquinoline-3-carbaldehyde.[5]

Experimental Protocol: Vilsmeier-Haack Reaction

-

Reagent Preparation: In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C.

-

Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add the corresponding 4-methylacetanilide portion-wise while maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70°C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid, 2-chloro-6-methylquinoline-3-carbaldehyde, is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Reduction to this compound

The final step is the selective reduction of the aldehyde group to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).[1][6]

Experimental Protocol: Reduction of the Aldehyde

-

Dissolution: Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.[7]

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.[6] The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is completely consumed.

-

Quenching: Carefully add water or a dilute acid to quench the excess NaBH₄.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to yield a solid product.[8]

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Spectroscopic Data

The structural confirmation of this compound and its derivatives is achieved through various spectroscopic techniques.

| Technique | This compound) Derivatives - Key Features | Reference |

| ¹H NMR | Aromatic protons (quinoline ring): multiplet in the δ 7.5-8.8 ppm range. Methyl protons (-CH₃): singlet around δ 2.5 ppm. Methylene protons (-CH₂OH): singlet around δ 4.7-5.0 ppm. Aldehyde proton (-CHO) in precursor: singlet around δ 10.5 ppm. | [5][9] |

| ¹³C NMR | Aromatic carbons: signals in the δ 115-150 ppm region. Methyl carbon (-CH₃): signal around δ 21 ppm. Methylene carbon (-CH₂OH): signal around δ 64 ppm. | |

| IR (cm⁻¹) | O-H stretch (alcohol): broad band around 3300-3400 cm⁻¹. C=O stretch (aldehyde precursor): strong band around 1680-1705 cm⁻¹. C-Cl stretch: band around 750-850 cm⁻¹. | [9] |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight. Isotopic pattern for chlorine (M⁺ and M⁺+2 peaks in ~3:1 ratio). Fragmentation often involves the loss of the hydroxymethyl group (-CH₂OH) or the chloromethyl group from related derivatives. | [10] |

Role as a Chemical Intermediate in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group can be readily oxidized to an aldehyde for further condensation reactions, or it can be a site for etherification.[1] The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Antimicrobial and Antifungal Derivatives

Derivatives synthesized from 2-chloro-6-methylquinoline precursors have demonstrated significant antimicrobial and antifungal activities. For instance, hydrazone derivatives have been synthesized by condensing the corresponding aldehyde with various acyl hydrazines, showing activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, and fungi like Aspergillus niger and Candida albicans.[11]

| Derivative Class | Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |

| Hydrazones | Staphylococcus aureus | MIC: 3.12 - 50 | [11] |

| Hydrazones | Escherichia coli | MIC: 3.12 - 50 | [11] |

| Oxazines | Staphylococcus aureus | Zone of Inhibition: 10-18 mm | |

| Oxazines | Aspergillus niger | Zone of Inhibition: 12-20 mm |

Antileishmanial Derivatives

The quinoline scaffold is a known pharmacophore for antileishmanial drugs.[12][13][14] Derivatives of 2-chloroquinolines have been investigated for their efficacy against Leishmania species. The mechanism of action for some quinoline derivatives is thought to involve the induction of mitochondrial oxidative stress in the parasite.

| Derivative Class | Leishmania Species | Activity (IC₅₀ in µM) | Reference |

| 2-substituted quinolines | Leishmania donovani | 0.22 | [14] |

| Aminoquinolines | Leishmania mexicana | 41.9 - 98.1 | [12] |

| Chloroquine hybrids | Leishmania mexicana | < 10 | [13] |

Proposed Mechanism of Action for Antileishmanial Quinoline Derivatives

Caption: Postulated pathway for antileishmanial activity of quinoline derivatives.

Conclusion

This compound is a strategically important chemical intermediate that provides a versatile platform for the synthesis of novel compounds with significant biological activities. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for medicinal chemists. The demonstrated antimicrobial and antileishmanial potential of its derivatives underscores the continued relevance of the quinoline scaffold in the quest for new and effective therapeutic agents. Further exploration of the chemical space around this intermediate holds considerable promise for the development of future drugs.

References

- 1. Buy this compound | 123637-97-8 [smolecule.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. webassign.net [webassign.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

starting materials for the synthesis of (2-chloro-6-methylquinolin-3-yl)methanol

This in-depth technical guide provides a comprehensive overview of the synthetic pathway for obtaining (2-chloro-6-methylquinolin-3-yl)methanol, a valuable intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process commencing with readily available starting materials. The overall synthetic route involves the initial preparation of an acetanilide derivative, followed by a Vilsmeier-Haack cyclization to form the core quinoline structure, and concluding with the reduction of a formyl group to the desired primary alcohol.

Caption: Overall synthetic workflow for this compound.

Starting Materials and Reagents

The primary starting materials and reagents required for this synthesis are listed below.

| Compound Name | Structure | Role | Notes |

| p-Toluidine |  | Starting Material | Also known as 4-methylaniline. |

| Acetic Anhydride |  | Reagent | Used for the acetylation of p-toluidine. |

| N-(4-tolyl)acetamide |  | Intermediate | The direct precursor for the Vilsmeier-Haack reaction. |

| Phosphorus Oxychloride |  | Reagent | A component of the Vilsmeier reagent. |

| N,N-Dimethylformamide (DMF) |  | Reagent/Solvent | A component of the Vilsmeier reagent and a common solvent. |

| Sodium Borohydride |  | Reducing Agent | Used for the reduction of the aldehyde to the alcohol. |

Experimental Protocols

Step 1: Synthesis of N-(4-tolyl)acetamide

The synthesis commences with the acylation of p-toluidine to form N-(4-tolyl)acetamide.[1]

Procedure:

-

In a suitable reaction vessel, dissolve p-toluidine in an appropriate solvent such as glacial acetic acid or perform the reaction neat.

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled and stirred solution of p-toluidine.

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry. The product is often of sufficient purity for the next step, or it can be recrystallized from a suitable solvent like ethanol/water if necessary.

Step 2: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

This key step involves the cyclization and formylation of N-(4-tolyl)acetamide using the Vilsmeier-Haack reagent to yield the quinoline core structure.[1][2]

Caption: Logical workflow of the Vilsmeier-Haack reaction.

Procedure:

-

In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 5 °C to form the Vilsmeier reagent.

-

To this freshly prepared reagent, add N-(4-tolyl)acetamide portion-wise.

-

After the addition, remove the ice bath and heat the reaction mixture, typically at 80-90 °C, for several hours (4-16 hours, reaction progress should be monitored by TLC).

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture with a suitable base, such as sodium carbonate solution, which will cause the product to precipitate.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a solvent such as ethyl acetate.[2]

Quantitative Data for Vilsmeier-Haack Reaction:

| Reactant | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-(4-tolyl)acetamide | 1 | 80-90 | 16 | Not Specified | |

| Substituted Acetanilides | 1 | 80-90 | 4-16 | Moderate to Good |

Step 3: Reduction of 2-chloro-6-methylquinoline-3-carbaldehyde

The final step is the selective reduction of the aldehyde group to a primary alcohol using a mild reducing agent like sodium borohydride.[3]

Procedure (adapted from a similar substrate): A procedure for the closely related 2-chloro-8-methylquinoline-3-carbaldehyde provides a strong template for this reduction.[4]

-

In a suitable vessel, combine 2-chloro-6-methylquinoline-3-carbaldehyde and sodium borohydride (in approximately equimolar amounts).

-

The reaction can be carried out in a solvent such as methanol at room temperature or accelerated using microwave irradiation (e.g., 500 W for a few minutes).[3][4]

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, quench the reaction by the careful addition of water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.[4]

Characterization Data of this compound

The structure of the final product can be confirmed by various spectroscopic methods.

Spectroscopic Data Summary:

| Technique | Expected Observations | Reference |

| ¹H NMR (CDCl₃) | Aromatic protons: multiplets (δ 7.5-8.5 ppm); -CH₂OH: singlet (δ ~4.6 ppm); -CH₃: singlet (δ ~2.5 ppm) | [3] |

| IR | -OH stretch: broad band (3200-3600 cm⁻¹); Aromatic C=C stretch: (1580-1600 cm⁻¹); C-H stretch: (2800-3100 cm⁻¹) | [3] |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 207, with a characteristic isotope pattern for chlorine. | [3] |

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available equipment. Standard laboratory safety procedures should be followed at all times.

References

Methodological & Application

Application Notes and Protocols for the Utilization of (2-chloro-6-methylquinolin-3-yl)methanol in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chloro-6-methylquinolin-3-yl)methanol is a substituted quinoline derivative that holds significant promise as a versatile building block in pharmaceutical development. The quinoline scaffold is a core structure in numerous bioactive molecules with a wide range of therapeutic applications, including antimicrobial, anticancer, antimalarial, and anti-inflammatory agents.[1][2][3] The specific substitution pattern of this compound, featuring a chloro group at the 2-position, a methyl group at the 6-position, and a hydroxymethyl group at the 3-position, offers multiple reactive sites for chemical modification and the generation of diverse compound libraries for drug discovery.[4]

The hydroxymethyl group can be oxidized to an aldehyde for use in condensation reactions, while the chloro substituent can be targeted for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups to modulate the compound's physicochemical and pharmacological properties.[5] This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of potentially bioactive compounds and their subsequent biological evaluation.

Chemical Properties and Synthesis

This compound has the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.66 g/mol .[6] It can be synthesized from its corresponding aldehyde, 2-chloro-6-methylquinoline-3-carbaldehyde, through a reduction reaction.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀ClNO | [6] |

| Molecular Weight | 207.66 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| CAS Number | 123637-97-8 | [6] |

Applications in Pharmaceutical Development

This compound serves as a key intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic value. Its derivatives have been investigated for several biological activities.

Antimicrobial Applications

Quinoline derivatives are well-established antimicrobial agents.[1] By modifying the this compound core, novel compounds with potential antibacterial and antifungal activities can be developed. The hydroxymethyl group can be derivatized to form esters, ethers, or other functional groups, while the chloro group can be substituted to introduce different pharmacophores.

Anticancer Applications

The quinoline nucleus is present in several anticancer drugs.[3] Derivatives of this compound can be designed to target various cancer-related pathways. For instance, modifications can be aimed at developing inhibitors of specific kinases or compounds that induce apoptosis in cancer cells.

Antileishmanial Applications

Quinoline-based compounds have shown promise in the treatment of leishmaniasis.[5] this compound can be used as a scaffold to generate novel antileishmanial candidates.

Experimental Protocols

The following are detailed protocols for the synthesis of derivatives from a closely related precursor, 2-chloro-6-methylquinoline-3-carbaldehyde, and for the biological evaluation of quinoline derivatives. These protocols can be adapted for derivatives synthesized from this compound.

Protocol 1: Synthesis of Hydrazone Derivatives from 2-chloro-6-methylquinoline-3-carbaldehyde

This protocol describes the synthesis of hydrazone derivatives, which are known to possess antimicrobial and anticancer activities.[1][7]

Materials:

-

2-chloro-6-methylquinoline-3-carbaldehyde

-

Substituted acyl hydrazines, semicarbazide, or thiosemicarbazide

-

Absolute ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1 mmol) in absolute ethanol (20 mL).

-

Add a solution of the respective substituted acyl hydrazine, semicarbazide, or thiosemicarbazide (1 mmol) in absolute ethanol (10 mL) to the aldehyde solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure hydrazone derivative.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of synthesized quinoline derivatives against various bacterial strains.

Materials:

-

Synthesized quinoline derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control

-

DMSO (for dissolving compounds)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

-

Perform two-fold serial dilutions of the stock solutions in MHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., 256 to 0.5 µg/mL).

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound.

-

Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of synthesized quinoline derivatives against cancer cell lines.

Materials:

-

Synthesized quinoline derivatives

-

Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium and treat the cells with various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data

The following tables summarize the biological activities of various quinoline derivatives, illustrating the potential for compounds derived from this compound.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Quinolyl Hydrazone 18j | S. aureus | 6.25 | [7] |

| Quinolyl Hydrazone 18j | E. coli | 12.5 | [7] |

| 2-Hetarylquinoline 7 | S. pneumoniae | 0.03-0.06 | [4] |

| 2-Hetarylquinoline 18 | S. pneumoniae | 0.03-0.06 | [4] |

| 2-Hetarylquinoline 24 | S. pneumoniae | 0.03-0.06 | [4] |

| 2-Hetarylquinoline 4 | A. fumigatus | > Amphotericin B | [4] |

| 2-Hetarylquinoline 22 | A. fumigatus | > Amphotericin B | [4] |

| 2-Hetarylquinoline 24 | A. fumigatus | > Amphotericin B | [4] |

Table 3: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Quinoline Hydrazone 18j | Leukemia (CCRF-CEM) | 0.33 | [7] |

| Quinoline Hydrazone 18j | Non-Small Cell Lung (NCI-H460) | 0.45 | [7] |

| Quinoline Hydrazone 18j | Colon Cancer (HCT-116) | 0.52 | [7] |

| Quinoline Hydrazone 18j | Breast Cancer (MCF-7) | 0.61 | [7] |

| 6-chloro-2-(pyridin-3-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide | Breast Cancer (MDA-MB-231) | 0.82 | [2] |

| 6-chloro-2-(pyridin-3-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide | Breast Cancer (MDA-MB-468) | 1.02 | [2] |

Visualizations

Experimental Workflow for Synthesis and Antimicrobial Screening

Caption: Workflow for synthesizing and screening quinoline derivatives.

Logical Relationship for Anticancer Drug Discovery

Caption: Drug discovery cycle for anticancer quinoline derivatives.

Signaling Pathway Inhibition by Quinoline Derivatives

Caption: Inhibition of a signaling pathway by a quinoline derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 123637-97-8 [smolecule.com]

- 6. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of (2-chloro-6-methylquinolin-3-yl)methanol in Medicinal Chemistry: Application Notes and Protocols